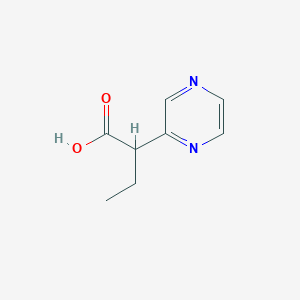

2-(Pyrazin-2-yl)butanoic acid

Description

Contextualization within Heterocyclic Chemistry and Carboxylic Acid Chemistry

2-(Pyrazin-2-yl)butanoic acid is a compound that resides at the intersection of two major fields of organic chemistry: heterocyclic chemistry and carboxylic acid chemistry. Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are ubiquitous in nature and synthetic chemistry. unimas.my The pyrazine (B50134) ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a key component of this molecule. vulcanchem.commdpi.com This ring system imparts specific electronic properties and potential for various intermolecular interactions. vulcanchem.com

Simultaneously, the presence of the carboxylic acid group (-COOH) defines the compound's acidic nature and provides a reactive handle for a multitude of chemical transformations. Carboxylic acids are fundamental building blocks in organic synthesis, known for their ability to form salts, esters, amides, and other derivatives. The juxtaposition of the electron-deficient pyrazine ring and the acidic carboxyl group in this compound creates a molecule with a distinct reactivity profile and potential for diverse applications.

Significance of Pyrazine and α-Substituted Butanoic Acid Moieties in Synthetic and Supramolecular Chemistry

The pyrazine moiety is a significant structural motif in both synthetic and supramolecular chemistry. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors and coordination sites for metal ions, making pyrazine-containing ligands valuable in the construction of coordination polymers and other supramolecular assemblies. iucr.orgmdpi.comrsc.org The planar nature of the pyrazine ring also allows for π-π stacking interactions, which are crucial in the self-assembly of complex architectures. vulcanchem.com

α-Substituted butanoic acids are also of considerable interest in synthetic chemistry. The position of the substituent directly adjacent to the carboxyl group can influence the acidity and reactivity of the molecule. Butanoic acid and its derivatives have been explored for their biological activities and as precursors in the synthesis of more complex molecules. biointerfaceresearch.com The combination of a pyrazine ring at the α-position of butanoic acid, as seen in this compound, offers a unique scaffold for creating molecules with tailored properties for applications in materials science and medicinal chemistry.

Overview of Pyrazine-Containing Organic Compounds in Advanced Chemical Research

Pyrazine derivatives are the subject of extensive research due to their wide range of applications. They are found in many naturally occurring compounds and are key components in numerous pharmaceuticals, agrochemicals, and flavorings. unimas.mynih.gov In advanced chemical research, pyrazine-containing compounds are investigated for their potential as:

Antineoplastic Agents: Certain pyrazine derivatives have shown promise in cancer therapy. nih.gov

Antitubercular Agents: The pyrazine ring is a core component of pyrazinamide (B1679903), a first-line medication for tuberculosis. nih.gov

Diuretics: Some pyrazine-based compounds exhibit diuretic properties. nih.gov

Protein Kinase Inhibitors: The pyrazine scaffold is utilized in the design of inhibitors for various protein kinases. nih.gov

The synthesis of novel pyrazine derivatives remains an active area of research, with a focus on developing efficient synthetic methodologies and exploring the structure-activity relationships of these compounds. nih.govnih.gov

Identification of Key Research Gaps and Future Directions for this compound Studies

While the broader class of pyrazine derivatives has been extensively studied, specific information and dedicated research on this compound are less prevalent in the available scientific literature. This indicates several key research gaps and potential future directions:

Synthesis and Characterization: There is a need for the development and optimization of synthetic routes specifically for this compound. While general methods for synthesizing analogous compounds exist, such as nucleophilic substitution and cross-coupling reactions, detailed protocols and characterization data for this specific molecule are scarce. vulcanchem.com

Physicochemical Properties: A comprehensive investigation of the physicochemical properties of this compound is warranted. This includes determining its pKa, solubility, and crystal structure, which are fundamental for understanding its behavior and potential applications.

Supramolecular Chemistry: The potential of this compound as a building block in supramolecular chemistry is an unexplored area. Studies on its self-assembly behavior and its ability to form coordination complexes with various metal ions could lead to the development of new materials with interesting properties. iucr.orgchimia.ch

Biological Activity Screening: Given the diverse biological activities of other pyrazine derivatives, a thorough screening of this compound for potential pharmacological effects is a logical next step.

Future research efforts should focus on filling these gaps to fully elucidate the chemical nature and potential utility of this compound.

Chemical Compound Data

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol vulcanchem.com |

| SMILES | CCC(C1=NC=CN=C1)C(=O)O vulcanchem.com |

| InChI | InChI=1S/C8H10N2O2/c1-2-6(8(11)12)7-5-9-3-4-10-7/h3-6H,2H2,1H3,(H,11,12) vulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-pyrazin-2-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-6(8(11)12)7-5-9-3-4-10-7/h3-6H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMTUJNJPNBXHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=CN=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Pyrazin 2 Yl Butanoic Acid and Its Analogues

Established Synthetic Pathways to Pyrazine-Substituted Butanoic Acids

Carbon-Carbon Bond Forming Reactions for the Butanoic Acid Skeleton

The introduction of the butanoic acid side chain at the 2-position of the pyrazine (B50134) ring is a critical step in the synthesis of the target molecule. Several carbon-carbon bond forming reactions can be envisaged for this transformation, primarily involving the coupling of a pyrazine electrophile with a nucleophilic butanoic acid synthon, or vice versa.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. rsc.org For instance, a Suzuki coupling could be employed by reacting a halopyrazine, such as 2-chloropyrazine (B57796) or 2-bromopyrazine, with a suitable boron-containing butanoic acid derivative. mdpi.com While direct coupling with alkylboronic acids can be challenging, the use of potassium alkyltrifluoroborates has shown promise in similar systems.

Another viable approach is the Stille coupling , which involves the reaction of an organostannane with an organic halide catalyzed by a palladium complex. rsc.org In this context, 2-(tributylstannyl)pyrazine (B1301864) could be coupled with an electrophilic butanoic acid derivative, such as ethyl 2-bromobutanoate. Conversely, a halopyrazine could be coupled with a stannylbutanoate derivative.

Direct C-H functionalization of the pyrazine ring offers a more atom-economical approach, avoiding the pre-functionalization required for traditional cross-coupling reactions. nih.gov Iron-catalyzed C-H arylation of pyrazines with arylboronic acids has been reported, suggesting the potential for similar couplings with alkylboronic acids or other organometallic reagents to introduce the butanoic acid moiety. nih.gov

Furthermore, classical methods involving the generation of a pyrazinyl anion followed by alkylation can be considered. Metalation of pyrazine at the 2-position using a strong base like lithium diisopropylamide (LDA) would generate a nucleophilic pyrazinyl species that could then be reacted with an electrophilic butanoic acid precursor, such as ethyl 2-bromobutanoate.

Table 1: Potential Carbon-Carbon Bond Forming Reactions for the Synthesis of Pyrazine-Substituted Butanoic Acids

| Reaction Type | Pyrazine Substrate | Butanoic Acid Reagent | Catalyst/Reagent |

| Suzuki Coupling | 2-Halopyrazine | Alkylboronic acid or trifluoroborate | Palladium catalyst, Base |

| Stille Coupling | 2-Halopyrazine | Organostannane derivative of butanoic acid | Palladium catalyst |

| C-H Functionalization | Pyrazine | Organoboron or other organometallic reagent | Iron or other transition metal catalyst |

| Alkylation | Pyrazine | Ethyl 2-bromobutanoate | Strong base (e.g., LDA) |

Strategies for Introducing the Pyrazine Heterocycle

An alternative synthetic strategy involves the construction of the pyrazine ring from acyclic precursors that already contain the butanoic acid moiety. This approach can be particularly useful for accessing highly substituted analogues.

The classical Staedel–Rugheimer pyrazine synthesis involves the reaction of a 2-amino ketone with ammonia, followed by condensation and oxidation. imist.ma To apply this to the synthesis of 2-(pyrazin-2-yl)butanoic acid, one would require an α-amino ketone precursor bearing the butanoic acid side chain.

A more versatile method is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For instance, a substituted glyoxal (B1671930) bearing a butanoic acid ester group could be condensed with ethylenediamine (B42938) to form a dihydropyrazine (B8608421), which can then be oxidized to the corresponding pyrazine.

Biomimetic approaches have also been employed for the synthesis of pyrazine alkaloids, involving the homodimerization of α-amino aldehydes followed by air oxidation. nih.gov This strategy could potentially be adapted by using a suitably protected α-amino aldehyde derived from an amino acid carrying the butanoic acid side chain.

Functional Group Transformations on the Pyrazine and Butanoic Acid Moieties

Once the core structure of this compound or its ester is assembled, further modifications can be achieved through various functional group transformations. These transformations can be used to introduce additional substituents on the pyrazine ring or to modify the carboxylic acid group.

Halogenation of the pyrazine ring, for example, can provide a handle for subsequent cross-coupling reactions to introduce further diversity. mdpi.com Nitration, followed by reduction to an amino group, opens up possibilities for a wide range of derivatization reactions, including amidation and sulfonylation. imist.ma

The carboxylic acid moiety of the butanoic acid side chain can be readily converted into other functional groups. For instance, esterification or amidation can be achieved using standard coupling reagents. nih.gov Reduction of the carboxylic acid or its ester would yield the corresponding alcohol, which can be further functionalized.

Table 2: Examples of Functional Group Transformations

| Starting Moiety | Reagent(s) | Resulting Moiety |

| Pyrazine C-H | N-Bromosuccinimide (NBS) | Pyrazine C-Br |

| Pyrazine C-H | HNO₃/H₂SO₄ | Pyrazine C-NO₂ |

| Pyrazine C-NO₂ | H₂, Pd/C | Pyrazine C-NH₂ |

| Carboxylic Acid | SOCl₂, Amine | Amide |

| Carboxylic Acid | LiAlH₄ | Alcohol |

Stereoselective Synthesis of Chiral this compound

The α-carbon of the butanoic acid side chain in this compound is a stereocenter, meaning the compound can exist as two enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, the development of stereoselective synthetic methods is of paramount importance.

Asymmetric Synthetic Approaches Employing Chiral Auxiliaries

A well-established strategy for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed to afford the enantiomerically enriched product.

For the synthesis of chiral this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a pyrazine-2-acetyl precursor to form a chiral imide. ineosopen.org Diastereoselective alkylation of the enolate of this imide with an ethyl halide would introduce the ethyl group at the α-position with high stereocontrol. Subsequent hydrolysis of the auxiliary would then yield the desired enantiomer of this compound.

Table 3: Common Chiral Auxiliaries for Asymmetric Alkylation

| Chiral Auxiliary | Key Feature | Typical Diastereoselectivity |

| Evans Oxazolidinones | Rigid bicyclic system directs alkylation | >95% de |

| Samp and Ramp Hydrazones | Steric hindrance controls approach of electrophile | >90% de |

| Pseudoephedrine Amides | Forms a stable chelated enolate | >90% de |

Biocatalytic Transformations and Enzymatic Routes for Enantioselective Production

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes can catalyze reactions with exquisite enantio- and regioselectivity under mild conditions.

One potential biocatalytic approach for obtaining enantiomerically pure this compound is through the kinetic resolution of a racemic mixture of the corresponding ester. A lipase (B570770) could be used to selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. nih.gov The resulting mixture of the enantiomerically enriched acid and the unreacted ester can then be separated.

Another strategy is the asymmetric reduction of a keto-precursor. For example, a 2-(pyrazin-2-yl)-2-oxobutanoate could be stereoselectively reduced to the corresponding α-hydroxy ester using a ketoreductase. The resulting hydroxyl group could then be deoxygenated to afford the target chiral butanoic acid derivative.

Table 4: Potential Biocatalytic Approaches

| Biocatalytic Method | Substrate | Enzyme Class |

| Kinetic Resolution | Racemic this compound ester | Lipase/Esterase |

| Asymmetric Reduction | 2-(Pyrazin-2-yl)-2-oxobutanoate | Ketoreductase |

| Asymmetric Amination | 2-Oxo-butanoic acid derivative | Transaminase |

Diastereoselective Control in Synthetic Sequences

Achieving stereochemical control is a critical aspect in the synthesis of chiral molecules like this compound. Diastereoselective strategies are employed to selectively form one diastereomer over others, which is particularly important when the molecule is intended for biological applications where stereochemistry dictates activity. A key approach to inducing diastereoselectivity is through the hydrogenation of a chiral pyrazine derivative. researchgate.net This process can be utilized for the stereoselective preparation of related chiral building blocks like piperazine-2-carboxylic acid. researchgate.net

The general principle involves the hydrogenation of a precursor molecule containing a chiral auxiliary or a pre-existing stereocenter. During the hydrogenation reaction, the facial bias imposed by the chiral element directs the approach of hydrogen to the prochiral center, leading to the preferential formation of one diastereomer. The choice of catalyst and reaction conditions plays a pivotal role in the level of diastereoselectivity achieved. researchgate.net Studies on related pyrazine derivatives have shown that various noble metal catalysts, including Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) on different supports, can be effective. researchgate.net

For instance, in the synthesis of piperazine-2-carboxylic acid, the highest diastereoselectivity (79%) was achieved using a 10% Pd/C catalyst with water as the solvent. researchgate.net The reaction proceeds through an unsaturated diketopiperazine intermediate, which is then further hydrogenated to a mixture of saturated diastereomers. researchgate.net The influence of reaction parameters such as temperature, hydrogen pressure, and the specific solvent system is crucial in optimizing the diastereomeric excess. researchgate.net This methodology, involving catalytic diastereoselective hydrogenation, provides a viable pathway for accessing specific stereoisomers of this compound and its derivatives. researchgate.net

Green Chemistry Principles in the Synthesis of this compound Derivatives

The integration of green chemistry principles into the synthesis of pyrazine derivatives is an area of growing importance, aiming to reduce environmental impact through sustainable and efficient chemical processes. nih.govnih.gov Key strategies include the development of atom-economical reactions, the use of environmentally benign catalysts and solvents, and the reduction of waste generation. nih.govnih.gov

One-step, sustainable methodologies are desirable alternatives to traditional multi-step synthetic procedures, which often involve hazardous reagents and generate significant waste. nih.govnih.gov For example, enzymatic catalysis offers a mild and selective approach. A one-step synthesis of pyrazinamide (B1679903) derivatives has been developed using a commercially available and low-cost lipase, which simplifies the reaction steps and minimizes the use of hazardous materials. nih.gov Another approach involves acceptorless dehydrogenative coupling routes, which are highly atom-economical, producing only water and hydrogen gas as byproducts. nih.govacs.org Microwave-assisted synthesis has also been employed for preparing ester derivatives of pyrazine carboxylic acids, often leading to shorter reaction times and increased efficiency. worldsresearchassociation.com

Catalyst Development for Environmentally Benign Syntheses

A significant focus in green synthetic chemistry is the replacement of catalysts based on precious or toxic metals with those derived from earth-abundant, low-toxicity elements. nih.gov

Base-Metal Catalysts: Manganese-based pincer complexes have emerged as effective catalysts for the synthesis of pyrazine derivatives. nih.govacs.org These acridine-based pincer complexes catalyze the dehydrogenative self-coupling of 2-amino alcohols to form functionalized 2,5-substituted pyrazines. nih.govacs.org This method is environmentally benign as it liberates only hydrogen and/or water as byproducts. nih.gov The use of an earth-abundant metal like manganese presents a more sustainable alternative to noble-metal catalysts such as Ruthenium. nih.govacs.org

Biocatalysts: Enzymes are increasingly used as catalysts in organic synthesis due to their high selectivity and mild operating conditions. Lipozyme® TL IM from Thermomyces lanuginosus has been successfully used for the first time in a continuous-flow system to synthesize pyrazinamide derivatives from pyrazine esters and various amines. nih.gov This biocatalytic method is not only efficient, achieving high yields, but also aligns with green chemistry principles by avoiding harsh reagents and conditions. nih.gov

| Catalyst Type | Specific Catalyst Example | Reaction Type | Green Chemistry Aspect |

| Base-Metal Pincer Complex | Acridine-based Manganese Complex | Dehydrogenative Coupling | Earth-abundant, low-toxicity metal; atom-economical (H₂O and H₂ as byproducts). nih.govacs.org |

| Biocatalyst (Enzyme) | Lipozyme® TL IM | Ammonolysis / Aminolysis | Mild reaction conditions (45 °C); use of greener solvents; high selectivity. nih.gov |

Solvent Selection and Alternative Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Green chemistry encourages the use of safer, less toxic, and recyclable solvents.

In the enzymatic synthesis of pyrazinamide derivatives, a systematic study of various organic solvents was conducted to optimize reaction conditions. nih.gov Solvents such as methanol, ethanol (B145695), acetonitrile (B52724), dichloromethane, DMSO, and THF were evaluated. nih.gov The study found that tert-amyl alcohol was the superior solvent, providing higher product yields while being considered a greener alternative to many conventional solvents. nih.gov In contrast, solvents like ethanol and isopropanol (B130326) led to the formation of by-products. nih.gov

The effect of different solvents on the enzymatic synthesis of a pyrazinamide derivative is summarized in the table below.

| Solvent | Log P Value | Product Yield |

| tert-Amyl alcohol | 1.3 | High |

| Methanol | -0.77 | Low |

| Ethanol | -0.31 | By-products formed |

| Isopropanol | 0.05 | By-products formed |

| Acetonitrile | -0.34 | Low |

| Dichloromethane | 1.25 | Low |

| DMSO | -1.35 | Low |

| THF | 0.46 | Low |

| 2-MeTHF | 1.1 | Low |

Data adapted from a study on the synthesis of pyrazinamide derivatives. nih.gov

In other synthetic approaches, such as the manganese-catalyzed dehydrogenative coupling, solvents like toluene (B28343), THF, and 1,4-dioxane (B91453) have been used, with optimization showing quantitative product formation in toluene at 125 °C. nih.gov While these are common organic solvents, optimizing the reaction to proceed efficiently at lower temperatures contributes to a greener process. nih.gov

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound is essential for exploring structure-activity relationships in medicinal chemistry. nih.govnih.gov Modifications can be made to the pyrazine ring, the butanoic acid side chain, or by converting the carboxylic acid to other functional groups.

A primary method for derivatization is the formation of amides. This is typically achieved through the condensation of a substituted pyrazine-2-carboxylic acid chloride with various ring-substituted anilines or other amines. nih.govmdpi.commdpi.com This approach has been used to generate extensive libraries of N-phenylpyrazine-2-carboxamides and other amide derivatives. nih.govmdpi.commdpi.com Common coupling reagents used for amide bond formation include propyl phosphonic anhydride (B1165640) (T3P), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI), and dicyclohexylcarbodiimide (B1669883) (DCC). rjpbcs.com

Another strategy involves building analogues from different pyrazine precursors. For example, pyrazine-2-carbonitrile can undergo a Minisci radical alkylation followed by reaction with a Grignard reagent to produce ketones, which can then be used in Claisen-Schmidt condensations to yield pyrazine analogues of chalcones. nih.gov Derivatives can also be synthesized starting from 2-hydroxy pyrazine, which can be reacted with ethyl chloroacetate (B1199739) and subsequently with hydrazine (B178648) hydrate (B1144303) to form acetohydrazide intermediates, providing a platform for further structural diversification. researchgate.net

More advanced techniques like C-H functionalization and cross-coupling reactions offer robust and streamlined strategies to access a wide array of pyrazine compounds that would otherwise be difficult to synthesize. mdpi.com For instance, iron-catalyzed C-H functionalization allows for the coupling of organoboron agents to the electron-deficient pyrazine ring. mdpi.com

| Derivative/Analogue Type | Synthetic Precursor(s) | Key Reaction Type |

| Substituted Amides | Substituted Pyrazine-2-carboxylic acid chlorides, Anilines/Amines | Condensation / Amide Coupling nih.govmdpi.com |

| Pyrazine Chalcones | 5-Alkylpyrazine-2-carbonitrile, Substituted Benzaldehydes | Minisci Alkylation, Claisen-Schmidt Condensation nih.gov |

| Acetohydrazide Derivatives | 2-Hydroxy pyrazine, Ethyl chloroacetate, Hydrazine hydrate | Alkylation, Hydrazinolysis researchgate.net |

| C-H Functionalized Pyrazines | Pyrazine, Organoboron agents | Iron-catalyzed C-H Functionalization mdpi.com |

| Pyrazolyl Butanoic Acids | Hydrazones, Exocyclic dienones | Copper-catalyzed Annulation/Ring-opening nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2 Pyrazin 2 Yl Butanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the chemical environments of ¹H and ¹³C nuclei and their correlations, a complete structural map of 2-(Pyrazin-2-yl)butanoic acid can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis for Structural Confirmation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrazine (B50134) ring and the butanoic acid side chain. The pyrazine ring protons, being in an electron-deficient aromatic system, are anticipated to resonate at higher chemical shifts (downfield). The protons of the butanoic acid moiety will appear at lower chemical shifts (upfield), with their exact positions influenced by the neighboring pyrazine ring and carboxyl group.

Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbons of the pyrazine ring will appear in the aromatic region, while the carboxyl carbon will be significantly downfield due to the deshielding effect of the two oxygen atoms. The aliphatic carbons of the butanoic acid chain will resonate at higher field strengths. docbrown.infodocbrown.info Predicted chemical shifts for both ¹H and ¹³C nuclei are detailed in the table below.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | ~143.5 |

| 2 | - | ~152.0 |

| 3 | ~8.6 (d) | ~145.0 |

| 4 | - | ~143.0 |

| 5 | ~8.5 (d) | ~144.5 |

| 6 | ~8.7 (s) | ~146.0 |

| 7 (α-CH) | ~3.8 (t) | ~50.0 |

| 8 (β-CH₂) | ~2.1 (sextet) | ~28.0 |

| 9 (γ-CH₃) | ~1.0 (t) | ~12.0 |

Note: Predicted values are based on the analysis of similar structures and are subject to solvent effects and experimental conditions. Multiplicities: s = singlet, d = doublet, t = triplet.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To definitively assign the predicted ¹H and ¹³C signals and confirm the connectivity within the molecule, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. researchgate.net For this compound, cross-peaks are expected between the α-proton (H-7) and the β-protons (H-8), and between the β-protons (H-8) and the γ-protons (H-9) of the butanoic acid chain. This would confirm the sequence of the aliphatic side chain.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies protons directly attached to a carbon atom. columbia.edu Each proton signal from the butanoic acid chain (H-7, H-8, H-9) and the pyrazine ring (H-3, H-5, H-6) would show a correlation to its corresponding carbon signal (C-7, C-8, C-9 and C-3, C-5, C-6, respectively).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for establishing the connection between the pyrazine ring and the butanoic acid side chain. columbia.edu Key expected correlations include:

The α-proton (H-7) to the pyrazine carbons C-2 and C-3.

The pyrazine proton H-3 to the α-carbon (C-7).

The α-proton (H-7) to the carboxyl carbon (C-10).

Together, these 2D NMR experiments would provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the structure of this compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and intermolecular interactions.

Identification of Characteristic Functional Group Vibrations (Carboxyl, Pyrazine)

The FT-IR and Raman spectra of this compound will be dominated by the characteristic vibrations of the pyrazine ring and the carboxylic acid group.

Carboxyl Group:

A broad O-H stretching band is expected in the FT-IR spectrum, typically in the range of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer. ucalgary.ca

A strong and sharp C=O stretching vibration will be present in the FT-IR spectrum, anticipated around 1700-1725 cm⁻¹. researchgate.net

C-O stretching and O-H in-plane bending vibrations are expected in the 1440-1200 cm⁻¹ region. jst.go.jp

Pyrazine Ring:

Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. nanoient.org

C=N and C=C ring stretching vibrations will appear in the 1600-1400 cm⁻¹ region. nanoient.org

Ring breathing modes and C-H in-plane and out-of-plane bending vibrations will be observed at lower wavenumbers. nanoient.org

Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (broad) |

| Pyrazine | C-H stretch | 3100 - 3000 |

| Butanoic Acid | C-H stretch (aliphatic) | 2980 - 2850 |

| Carboxylic Acid | C=O stretch | 1725 - 1700 |

| Pyrazine | C=N, C=C ring stretch | 1600 - 1400 |

| Butanoic Acid | C-H bend | 1470 - 1370 |

Investigation of Intermolecular Interactions via Vibrational Modes

The presence of the carboxylic acid functional group strongly suggests that this compound will exist as a hydrogen-bonded dimer in the solid state. This intermolecular interaction has a significant impact on the vibrational spectra. The broadness of the O-H stretching band in the FT-IR spectrum is a direct consequence of this hydrogen bonding. The position of the C=O stretching vibration can also be influenced by the strength of these interactions. In Raman spectroscopy, the pyrazine ring vibrations are expected to be prominent, and any shifts in these bands upon changes in crystal packing or solvent could indicate intermolecular interactions involving the pyrazine nitrogen atoms.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound and for elucidating its structure through the analysis of fragmentation patterns.

The molecular formula of this compound is C₈H₁₀N₂O₂. The calculated monoisotopic mass is 166.0742 g/mol . HRMS would be able to confirm this exact mass with high accuracy, thus verifying the elemental composition.

The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways. The molecular ion peak ([M]⁺) would likely be observed. Prominent fragmentation would likely involve the butanoic acid side chain. A characteristic fragmentation for carboxylic acids is the McLafferty rearrangement, which would result in a neutral loss of propene and the formation of an ion at m/z 82, corresponding to the pyrazinyl-acetic acid radical cation. Another likely fragmentation is the loss of the carboxyl group as a 'COOH radical (45 Da), leading to a fragment ion at m/z 121. Further fragmentation of the butanoic acid chain, such as the loss of an ethyl radical (29 Da) to give a fragment at m/z 137, is also plausible. Fragmentation of the pyrazine ring itself would require higher energy. The predicted fragmentation pattern provides a fingerprint for the structural confirmation of the molecule. docbrown.infonist.gov

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure

Single-crystal X-ray diffraction stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, thereby offering a detailed picture of the molecular conformation. Furthermore, it reveals the intricate manner in which molecules pack in the crystal lattice, governed by a variety of intermolecular interactions. Regrettably, a comprehensive search of the current scientific literature and crystallographic databases reveals that a single-crystal X-ray diffraction study for this compound has not yet been reported.

The absence of this specific crystallographic data precludes a detailed, evidence-based discussion of its solid-state structure. While it is possible to hypothesize about its molecular geometry and potential intermolecular interactions based on the known structures of related pyrazine and carboxylic acid derivatives, such a discussion would be speculative and would not adhere to the rigorous, data-driven focus of this article.

For the purposes of this article, which is strictly focused on reported scientific findings, the following sections will remain unaddressed pending the future availability of experimental single-crystal X-ray diffraction data for this compound.

Elucidation of Molecular Geometry and Conformation

A detailed analysis of the molecular geometry and conformation of this compound, including specific bond lengths, bond angles, and the planarity of the pyrazine ring relative to the butanoic acid substituent, awaits experimental determination via single-crystal X-ray diffraction.

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks

A definitive description of the crystal packing and the network of intermolecular hydrogen bonds is contingent upon the successful crystallization and subsequent X-ray diffraction analysis of the title compound. It is anticipated that the carboxylic acid moiety would be a primary participant in hydrogen bonding, potentially forming dimers or extended chains. The nitrogen atoms of the pyrazine ring also present as likely hydrogen bond acceptors.

Theoretical and Computational Chemistry of 2 Pyrazin 2 Yl Butanoic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. jksus.orgmdpi.com It is particularly effective for predicting molecular geometries, electronic properties, and vibrational frequencies. researchgate.netijournalse.org For 2-(Pyrazin-2-yl)butanoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its fundamental chemical nature. orientjchem.org

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. nih.gov For this compound, this involves determining the most stable bond lengths, bond angles, and dihedral angles. The process begins with an initial guessed geometry and iteratively adjusts the atomic coordinates until a minimum on the potential energy surface is located. nih.govresearchgate.net

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from rotation around single bonds, particularly within the butanoic acid side chain. The relative energies of these conformers are calculated to identify the most stable and energetically accessible forms of the molecule under various conditions. For this compound, key rotations would occur around the C-C bonds of the alkyl chain and the bond connecting the chain to the pyrazine (B50134) ring. The results of such an analysis reveal the molecule's flexibility and preferred three-dimensional shape.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.compearson.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, making the molecule a better nucleophile. For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrazine ring.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating electrophilic character. The LUMO is likely centered on the pyrazine ring's anti-bonding orbitals. wuxibiology.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from a system. |

| Electrophilicity Index (ω) | μ2 / 2η | A measure of the ability to accept electrons. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs and delocalization effects. wisc.eduwisc.edu It transforms the complex molecular orbitals into localized orbitals that align with classical chemical concepts of bonds and lone pairs. researchgate.net For this compound, NBO analysis reveals key electronic interactions.

A primary application of NBO is to quantify the stabilization energy (E(2)) associated with donor-acceptor interactions, also known as hyperconjugation. orientjchem.org This value measures the energy lowering due to electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. Significant interactions in this compound would include:

Delocalization from the lone pairs of the pyrazine nitrogen atoms into the ring's π* anti-bonding orbitals.

Interactions between the lone pairs of the carbonyl oxygen and the adjacent σ* anti-bonding orbitals.

Hyperconjugation involving C-H bonds of the alkyl chain donating into nearby empty orbitals.

These interactions are crucial for understanding the molecule's electronic stability and the nature of its chemical bonds. nih.gov

| Donor NBO | Acceptor NBO | Interaction Type | Typical Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|---|

| LP(1) N(pyrazine) | π(C-C in ring) | Lone Pair -> π | High |

| LP(2) O(carbonyl) | σ(C-C) | Lone Pair -> σ | Moderate |

| σ(C-H) | σ(C-C) | σ -> σ | Low to Moderate |

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. deeporigin.comchemrxiv.org The MEP is plotted onto the molecule's electron density surface, with colors indicating different potential values.

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.net

Blue regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly the acidic proton of the carboxyl group. researchgate.net

Green regions: Represent neutral or near-zero potential.

For this compound, the MEP map would show strong negative potential (red) around the two nitrogen atoms of the pyrazine ring and the carbonyl oxygen of the carboxylic acid. A strong positive potential (blue) would be localized on the hydroxyl proton of the carboxyl group, highlighting its acidic nature. This visualization provides an intuitive guide to the molecule's intermolecular interaction sites. nih.gov

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of 1H and 13C nuclei. By calculating the magnetic shielding tensors for the optimized geometry, the chemical shifts can be determined relative to a standard reference like tetramethylsilane (B1202638) (TMS).

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be computed from the second derivatives of the energy with respect to atomic positions. nih.gov These calculations help in assigning the specific vibrational modes (stretching, bending) to the peaks observed in an experimental IR spectrum. For this compound, characteristic frequencies for the O-H stretch, C=O stretch, C-N stretches, and aromatic C-H stretches can be predicted. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax). researchgate.net This method calculates the energies required to excite electrons from occupied to unoccupied orbitals, which correspond to the absorption of UV or visible light. The results can help interpret the experimental UV-Vis spectrum of the compound. nih.govnih.govmdpi.com

| Spectroscopy Type | Predicted Parameter | Functional Group/Atom | Expected Value Range |

|---|---|---|---|

| IR | Vibrational Frequency (cm-1) | O-H stretch (acid) | ~3300-3500 (broad) |

| IR | Vibrational Frequency (cm-1) | C=O stretch (acid) | ~1700-1750 |

| 1H NMR | Chemical Shift (ppm) | COOH | ~10-12 |

| 13C NMR | Chemical Shift (ppm) | C=O (acid) | ~170-180 |

| UV-Vis | λmax (nm) | π -> π* (pyrazine) | ~260-280 |

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscapes

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of explicit solvent molecules, to model its movements and conformational changes at a given temperature and pressure. nih.gov

For this compound, an MD simulation could reveal:

Conformational Flexibility: How the butanoic acid side chain rotates and flexes over time.

Solvent Interactions: The formation and breaking of hydrogen bonds between the carboxylic acid group, the pyrazine nitrogens, and surrounding water molecules.

Conformational Landscapes: By sampling many different conformations over the simulation, it is possible to map the potential energy landscape and identify the most populated conformational states. mdpi.com

MD simulations provide a crucial link between the static, quantum chemical picture and the dynamic reality of the molecule in a biological or chemical system. mdpi.com

In Silico Modeling of Molecular Interactions

Computational modeling serves as a powerful tool to predict and analyze the interactions of this compound with biological macromolecules. These simulations offer a detailed view of the binding modes and the structural requirements for molecular recognition, which are fundamental for its biological activity.

While direct molecular docking studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related pyrazine-2-carboxylic acid derivatives. These studies help to predict the potential binding interactions and preferred orientations of this compound within the active sites of protein targets.

One pertinent investigation focused on the molecular docking of pyrazine-2-carboxylic acid derivatives with the Mycobacterium tuberculosis InhA protein, a key enzyme in the mycobacterial cell wall synthesis pathway researchgate.netsemanticscholar.orgits.ac.id. The InhA protein is a common target for antitubercular drugs. The study revealed that the binding affinity and interaction patterns of these derivatives are significantly influenced by the nature of the side chain attached to the pyrazine ring researchgate.netsemanticscholar.orgits.ac.id.

For instance, derivatives with different side chains (aromatic, cyclic, and aliphatic) were docked into the InhA active site. The results indicated that an aliphatic side chain, in particular, could lead to a lower rerank score, suggesting a more favorable binding interaction researchgate.netsemanticscholar.orgits.ac.id. This is particularly relevant for this compound, which possesses a butanoic acid side chain. The interactions were characterized by hydrogen bonding and π-π stacking interactions with the amino acid residues in the active site researchgate.net.

Table 1: Predicted Interactions from Molecular Docking of a Pyrazine-2-Carboxylic Acid Derivative with M. tuberculosis InhA Protein

| Interacting Residue | Interaction Type |

| Tyr158 | Hydrogen Bond |

| NAD+ | Hydrogen Bond |

| Phe149 | π-π Stacking |

| Met199 | Hydrophobic |

This table is illustrative and based on docking studies of similar compounds.

QSAR studies on pyrazine derivatives have been employed to understand their diverse pharmacological activities, including their use as antiproliferative and antimicrobial agents semanticscholar.orgits.ac.id. These studies typically involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters, and correlating them with the observed biological activity using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) semanticscholar.orgits.ac.id.

For example, a QSAR study on a series of pyrazine derivatives as antiproliferative agents revealed that properties like NBO charges, bond lengths, dipole moments, and heats of formation were significant in predicting their activity semanticscholar.orgits.ac.id. The results indicated a high correlation between the experimental and predicted activities, validating the robustness of the QSAR models semanticscholar.orgits.ac.id.

Applying these principles to this compound, a QSAR model would likely consider descriptors such as:

Topological descriptors: Molecular connectivity indices that describe the branching and size of the molecule.

Electronic descriptors: Charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO) which are indicative of the molecule's reactivity.

Spatial descriptors: Molecular surface area and volume which relate to the molecule's shape and potential for steric interactions.

Such a model could guide the design of new this compound derivatives with improved activity by suggesting modifications to the pyrazine ring or the butanoic acid side chain to optimize these descriptors.

Table 2: Key Molecular Descriptors in QSAR Models of Pyrazine Derivatives

| Descriptor Type | Example Descriptor | Relevance |

| Electronic | Dipole Moment | Influences polar interactions with the target protein. |

| Steric | Molecular Volume | Determines the fit within the binding pocket. |

| Topological | Connectivity Index | Relates to the overall size and shape of the molecule. |

| Thermodynamic | Heat of Formation | Indicates the stability of the molecule. |

Crystal Engineering Simulations and Prediction of Solid-State Structures

Crystal engineering focuses on understanding and predicting the arrangement of molecules in a crystalline solid. While specific crystal structure data for this compound is not available in the searched literature, studies on the closely related pyrazinoic acid offer significant insights into the potential solid-state structures and intermolecular interactions acs.orgacs.org.

Pyrazinoic acid, the active metabolite of the antitubercular drug pyrazinamide (B1679903), is known to form cocrystals and salts with various partner molecules acs.orgacs.org. The crystal structures are primarily governed by strong and robust hydrogen bonding interactions, particularly the acid-pyridine heterosynthon acs.org.

In the case of this compound, the presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a pyrazine ring (a hydrogen bond acceptor) suggests that its crystal structure will be dominated by hydrogen bonding. It is highly probable that the carboxylic acid groups will form centrosymmetric dimers via O-H···O hydrogen bonds researchgate.net. These dimers could then be further linked into chains or sheets through C-H···N interactions involving the pyrazine rings researchgate.net.

Computational methods for crystal structure prediction could be employed to generate and rank plausible crystal packing arrangements for this compound. These simulations would involve calculating the lattice energy of various hypothetical crystal structures to identify the most thermodynamically stable arrangements.

The formation of cocrystals of this compound with other pharmaceutically acceptable compounds is also a strong possibility. By selecting coformers with complementary hydrogen bonding functionalities, it would be possible to design novel solid forms with modified physicochemical properties, such as solubility and stability nih.gov.

Table 3: Common Supramolecular Synthons in Pyrazinoic Acid Crystals

| Synthon | Description |

| Acid-Pyridine Heterosynthon | A robust hydrogen bond between the carboxylic acid and the pyrazine nitrogen. |

| Carboxylic Acid Homodimer | A centrosymmetric dimer formed by two carboxylic acid groups through O-H···O hydrogen bonds. |

| C-H···N Interactions | Weaker hydrogen bonds involving carbon-hydrogen donors and pyrazine nitrogen acceptors. |

Chemical Reactivity and Reaction Mechanisms of 2 Pyrazin 2 Yl Butanoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional group that readily participates in a variety of reactions, most notably nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org

Esterification: The conversion of 2-(Pyrazin-2-yl)butanoic acid to its corresponding esters can be achieved through several methods, with the Fischer esterification being a classic example. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.commasterorganicchemistry.com

Alternative methods, such as the Yamaguchi esterification, can also be employed. This process involves the formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent). This anhydride is then reacted with an alcohol in the presence of a stoichiometric amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) to produce the ester. researchgate.net This method has been successfully used for the synthesis of various pyrazine-2-carboxylic acid derivatives. researchgate.net

Amidation: The formation of amides from this compound involves its reaction with an amine. Direct reaction is generally not feasible and requires the activation of the carboxylic acid. A common method is the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the amide.

Coupling reagents are also widely used to facilitate amidation. Reagents like propyl phosphonic anhydride (T3P) have been effectively used in the synthesis of pyrazine-2-carboxylic acid derivatives with various piperazines. rjpbcs.com Another effective method for coupling electron-deficient pyrazine (B50134) amines with aryl/heteroaryl acids involves the use of methanesulfonyl chloride and N-methylimidazole to activate the acid. researchgate.net

Mechanistic Steps for a Typical Coupling Reaction (e.g., with T3P):

Activation: The carboxylic acid reacts with the coupling reagent (T3P) to form a highly reactive activated intermediate, such as a mixed anhydride.

Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the activated intermediate.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Leaving Group Departure: The intermediate collapses, eliminating the leaving group derived from the coupling reagent and forming the stable amide bond.

Nucleophilic acyl substitution is the fundamental mechanism governing the reactivity of the carboxylic acid group and its derivatives. masterorganicchemistry.comlibretexts.org The general pathway involves a two-step addition-elimination mechanism. masterorganicchemistry.com

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of the acyl group. This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O pi bond is reformed, and a leaving group is expelled. The favorability of the reaction is often dictated by the basicity of the leaving group; a weaker base is a better leaving group. masterorganicchemistry.com

For this compound, the leaving group is -OH, which is a strong base and thus a poor leaving group. Therefore, the acid must first be activated, as described in the esterification and amidation sections, to convert the -OH into a better leaving group (e.g., -Cl from an acyl chloride, or a mixed anhydride group).

Table 1: Reactivity of Carboxylic Acid Derivatives

| Derivative | Leaving Group (Y) | Relative Reactivity |

|---|---|---|

| Acyl Chloride | Cl⁻ | Very High |

| Acid Anhydride | RCOO⁻ | High |

| Ester | RO⁻ | Moderate |

| Amide | R₂N⁻ | Low |

This table illustrates the general order of reactivity for carboxylic acid derivatives in nucleophilic acyl substitution reactions, which is dependent on the stability (and basicity) of the leaving group.

Reactivity of the Pyrazine Heterocycle

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. slideshare.netthieme-connect.de This electron deficiency significantly influences its reactivity, making it generally resistant to electrophilic substitution but susceptible to nucleophilic substitution. thieme-connect.de

Electrophilic Aromatic Substitution (EAS): The pyrazine ring is highly deactivated towards electrophilic attack. thieme-connect.de The nitrogen atoms withdraw electron density from the ring, making the carbon atoms poor nucleophiles. Furthermore, under the acidic conditions often required for EAS, the nitrogen atoms become protonated, further increasing the deactivation of the ring. thieme-connect.de Consequently, reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation are generally not feasible unless the ring is substituted with strong activating groups. thieme-connect.de

Nucleophilic Aromatic Substitution (SNAr): In contrast to its resistance to EAS, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (like a halogen) is present on the ring. thieme-connect.describd.com Halogenated pyrazines are more reactive towards nucleophilic displacement than corresponding pyridines. thieme-connect.de The reaction typically proceeds via an addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex.

General SNAr Mechanism:

Nucleophilic Attack: A strong nucleophile attacks a carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate.

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group.

Various nucleophiles, including methoxides, hydroxides, and amines, can displace halogens from chloropyrazines. scribd.comrsc.org

The pyrazine ring can participate in redox reactions. The electron-deficient nature of the ring allows it to accept electrons, meaning it can be reduced. Electrochemical reduction of pyrazine in aqueous media has been studied. acs.org Iron complexes supported by pyrazine-based ligands have demonstrated versatile ligand-based redox chemistry, where the pyrazine core can be reversibly reduced. acs.org The π-acidity of the pyrazine ring is greater than that of pyridine, which influences the electronic properties and redox potentials of its metal complexes. acs.org

Oxidation of the pyrazine ring itself is generally difficult without causing degradation. However, the nitrogen atoms can be oxidized to form N-oxides.

Reaction Mechanisms in which this compound or its Derivatives are Intermediates or Products

While specific literature detailing complex reaction mechanisms where this compound is a key intermediate is scarce, its structure suggests potential roles in multi-step syntheses. For instance, derivatives of pyrazine carboxylic acids are important in medicinal chemistry. researchgate.netcapes.gov.brnih.gov The synthesis of these bioactive molecules often involves the functionalization of both the carboxylic acid group and the pyrazine ring.

For example, a synthetic route might involve:

Amidation: Coupling of this compound with a specific amine to form a bioactive amide.

Ring Functionalization: Subsequent nucleophilic substitution on a pre-halogenated pyrazine ring to introduce another desired substituent.

The pyrazine heterocycle itself can be synthesized through various condensation reactions, such as the reaction of α-diketones with 1,2-diamines followed by oxidation. slideshare.net More modern methods include acceptorless dehydrogenative coupling routes catalyzed by metal complexes. nih.gov In these syntheses, precursors to the final substituted pyrazine acid could exist as intermediates.

Role in Maillard Reaction Pathways and Pyrazine Formation (general context)

While specific studies detailing the direct participation of this compound in the Maillard reaction are not extensively documented, its structure is representative of the alkyl-substituted pyrazines that are key products of this complex series of reactions. The Maillard reaction, a form of non-enzymatic browning, occurs between an amino group (from an amino acid, peptide, or protein) and a carbonyl compound (typically a reducing sugar) upon heating nih.govkoreascience.kr. It is fundamental to the development of characteristic flavors and aromas in cooked, roasted, and processed foods perfumerflavorist.com.

Pyrazines are considered signature products of the Maillard reaction, contributing roasted, toasted, and nutty sensory properties koreascience.krperfumerflavorist.com. The general mechanism for pyrazine formation involves several key steps:

Initial Condensation: An amino acid reacts with a reducing sugar to form a Schiff base, which then cyclizes to a glycosylamine and rearranges to form an Amadori or Heyns product.

Strecker Degradation: The Amadori/Heyns products degrade, often through reaction with other amino acids in a process called Strecker degradation. This crucial step produces α-dicarbonyl compounds (like glyoxal (B1671930) or methylglyoxal), aldehydes (Strecker aldehydes), and α-aminoketones researchgate.net.

Pyrazine Ring Formation: The core of the pyrazine ring is formed through the condensation of two α-aminoketone molecules. This reaction produces a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the stable, aromatic pyrazine ring researchgate.net.

The variety of pyrazines found in food products arises from the different amino acids and sugars involved, as well as the specific reaction conditions. The side chains of the reactant amino acids can be incorporated into the final pyrazine structure, leading to a diverse array of alkyl-substituted pyrazines nih.gov. For example, the reaction of different amino acids with precursors like 2-oxopropanal leads to varied pyrazine substitution patterns researchgate.netnih.gov. The formation of a compound such as this compound would theoretically require precursors that can generate the pyrazine ring and append the butanoic acid side chain, or a modification of a pre-formed pyrazine.

The table below summarizes the formation of different pyrazines from model Maillard reactions involving various amino acids, illustrating the role of the amino acid side chain in determining the final product structure.

| Amino Acid Reactant | Carbonyl Source | Major Pyrazine Products Formed | Key Finding |

| Alanine | 2-oxopropanal | 2,5-Dimethylpyrazine, Trimethylpyrazine | Demonstrates the formation of simple alkylpyrazines from a basic amino acid. nih.gov |

| Lysine-containing Dipeptides | Glucose | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | Peptides can produce significantly more pyrazines compared to free amino acids. nih.gov |

| Glycine | Glucose | Pyrazine, Methylpyrazine | Shows the formation of the simplest pyrazines from the simplest amino acid. |

| Leucine (B10760876) | Glucose | 2,5-Dimethyl-3-isobutylpyrazine | The isobutyl side chain from leucine is incorporated into the pyrazine structure. |

Cyclization and Rearrangement Reactions

The structure of this compound, featuring a carboxylic acid on a four-carbon chain attached to a heterocyclic ring, makes it a potential candidate for intramolecular cyclization reactions. Such reactions are typically acid-catalyzed and involve the nucleophilic attack of an atom from the pyrazine ring (or its side chain) on the electrophilic carbonyl carbon of the carboxylic acid group, or vice-versa.

Although specific cyclization studies on this compound are not prominent in the literature, analogous reactions in related heterocyclic systems, such as pyridines, provide a basis for predicting its reactivity. For instance, alkylpyridines with side chains containing electrophilic aldehydes or ketones undergo Brønsted acid-catalyzed intramolecular aldol-like condensations to form fused bicyclic systems like hydroxy lactams rsc.org. Given the butanoic acid side chain, an intramolecular Friedel-Crafts-type acylation could be envisioned under strong acid conditions, potentially leading to the formation of a fused ring system where the side chain cyclizes onto the pyrazine ring. This would result in a dihydropyrido[1,2-a]pyrazinone derivative after subsequent dehydration and rearrangement.

Rearrangement reactions are also a feature of pyrazine chemistry, often used to introduce or modify substituents on the ring. A well-known example is the Boekelheide rearrangement, which occurs with heterocyclic N-oxides. If this compound were to be converted to its N-oxide derivative (at either the N1 or N4 position), treatment with acetic anhydride could induce a rearrangement. This reaction typically involves the migration of an acetyl group and results in the functionalization of a side-chain carbon adjacent to the ring acs.org. For example, 2,5-dimethylpyrazine-1,4-dioxide rearranges upon heating in acetic anhydride to yield products like 2-acetoxymethyl-5-methylpyrazine-4-oxide acs.org. This type of reactivity highlights a potential pathway for modifying the butanoic acid side chain of the title compound.

The table below summarizes general types of cyclization and rearrangement reactions applicable to pyrazine and related heterocyclic derivatives.

| Reaction Type | Reactant Class | Conditions | Product Type | General Mechanism |

| Intramolecular Acylation | Heterocycle with alkanoic acid side chain | Strong acid (e.g., PPA, H₂SO₄) | Fused bicyclic ketone/lactam | The carboxylic acid is activated by the acid catalyst, and the aromatic ring acts as a nucleophile, attacking the carbonyl carbon to form a new ring. rsc.orgresearchgate.net |

| Boekelheide Rearrangement | Heterocyclic N-oxide with alkyl side chain | Acetic Anhydride (Ac₂O), Heat | Acetoxy-functionalized side chain | The N-oxide oxygen attacks the anhydride, forming an intermediate that undergoes a nih.govnih.gov-sigmatropic rearrangement, transferring the acetyl group to the benzylic carbon of the side chain. acs.org |

| Lactonization | Hydroxyalkanoic acid | Acid or base catalyst | Lactone (cyclic ester) | Intramolecular esterification where the hydroxyl group attacks the carboxylic acid carbonyl, eliminating water. |

These reaction pathways illustrate the potential chemical transformations of this compound, leveraging the inherent reactivity of both the pyrazine core and its carboxylic acid functional group.

Coordination Chemistry and Supramolecular Assemblies of 2 Pyrazin 2 Yl Butanoic Acid

Metal Complexation Studies

The presence of both a pyrazine (B50134) ring and a carboxylic acid group in 2-(Pyrazin-2-yl)butanoic acid makes it an intriguing ligand for the synthesis of novel metal complexes. The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group provide potential donor sites for coordination with a variety of metal centers.

Synthesis and Characterization of Metal Complexes Utilizing this compound as a Ligand

While direct studies on this compound are limited, the synthesis of metal complexes with analogous pyrazine-2-carboxylic acid derivatives provides a framework for understanding its potential. Typically, the synthesis of such complexes involves the reaction of a metal salt with the ligand in a suitable solvent, often under reflux conditions. For instance, the reaction of pyrazine-2-carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst can form an intermediate ester, which can then be reacted with other reagents to form more complex ligands and subsequently, metal complexes.

The characterization of these complexes is crucial to confirm their formation and elucidate their structure. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, UV-Visible spectroscopy, and elemental analysis are routinely employed. In related pyrazine-amide complexes, changes in the vibrational frequencies of the C=O and N-H groups in the FTIR spectra upon complexation provide evidence of coordination to the metal ion. For example, a shift in the C=O stretching frequency is indicative of the involvement of the carboxylate group in metal binding.

Investigation of Coordination Modes and Ligand Denticity with Various Metal Centers

The coordination behavior of pyrazine carboxylic acids can be diverse, with the ligand exhibiting different denticities (the number of donor atoms attached to a single metal ion) and coordination modes. Pyrazinamide (B1679903), a related compound, is known to coordinate to metal centers in monodentate, bidentate, or polydentate fashions. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

In complexes with pyrazine-2-carboxamide, the ligand can act as a bidentate chelator, coordinating through a pyrazine nitrogen and the amide oxygen. In other cases, only the pyrazine nitrogen may be involved in coordination. For this compound, potential coordination modes could involve:

Monodentate: Coordination through one of the pyrazine nitrogen atoms.

Bidentate: Chelation involving one pyrazine nitrogen and one of the carboxylate oxygen atoms.

Bridging: The pyrazine ring can bridge two metal centers, a common feature in the formation of coordination polymers.

The geometry of the resulting metal complexes can vary from tetrahedral and square planar to octahedral, depending on the coordination number of the metal ion and the nature of the ligands.

Spectroscopic (UV-Vis, IR, NMR, ESR) and Electrochemical Characterization of Metal Complexes

Spectroscopic techniques are indispensable for characterizing the electronic and structural properties of metal complexes.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. In copper(II) complexes of a pyrazine-2-carboxylic acid derivative, LMCT bands have been observed in the range of 358-490 nm, with d-d transitions appearing at higher wavelengths (around 690 nm). researchgate.net

Infrared (IR) Spectroscopy: As mentioned, IR spectroscopy is key to identifying the coordination sites of the ligand. Shifts in the stretching frequencies of the C=N bond in the pyrazine ring and the C=O and C-O bonds of the carboxylate group upon complexation confirm their involvement in bonding to the metal ion. New bands appearing at lower frequencies can often be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. For instance, in cobalt(II) and copper(II) complexes with a pyrazine-2-carboxamide derivative, Co-N and Co-O bands have been identified.

NMR Spectroscopy: While less common for paramagnetic complexes, NMR spectroscopy can be a powerful tool for characterizing diamagnetic complexes, providing detailed information about the ligand's structure in the coordination sphere.

Electron Spin Resonance (ESR) Spectroscopy: ESR is particularly useful for studying complexes with unpaired electrons, such as those of copper(II). The ESR spectra can provide information about the geometry of the complex and the nature of the metal-ligand bonding.

Electrochemical studies, such as cyclic voltammetry, can be used to investigate the redox properties of the metal complexes, providing insights into the stability of different oxidation states of the metal center.

Formation of Coordination Polymers and Metallomacrocycles with Pyrazine Carboxylic Acids

Pyrazine-based ligands are excellent building blocks for the construction of coordination polymers due to the ability of the pyrazine ring to act as a bridging ligand, connecting two metal centers. This bridging capability can lead to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks.

The carboxylate group of pyrazine carboxylic acids can also participate in bridging, leading to more complex and robust structures. For example, in a 2D copper(II) coordination polymer with pyrazine, the pyrazine ligands bridge the copper ions to form a sheet-like structure. bendola.com The flexibility of the butanoic acid side chain in this compound could influence the dimensionality and topology of the resulting coordination polymers.

Supramolecular Chemistry and Non-Covalent Interactions

Role of Hydrogen Bonding in Self-Assembly Processes

Hydrogen bonding is a powerful tool in crystal engineering, directing the self-assembly of molecules into well-defined supramolecular structures. In the context of metal complexes of pyrazine carboxylic acids, hydrogen bonds can form between coordinated water molecules, the carboxylate groups, and the pyrazine nitrogen atoms.

Pi-Stacking and Other Non-Covalent Interactions in Molecular Recognition

The molecular structure of this compound, featuring a planar, electron-deficient pyrazine ring, provides a platform for various non-covalent interactions that are crucial in molecular recognition and the formation of supramolecular assemblies. Among these, π-stacking interactions are particularly significant. The pyrazine ring can engage in π-π stacking with other aromatic systems, a phenomenon driven by a combination of van der Waals forces, electrostatic interactions, and dispersion forces. While direct, face-to-face π-stacking can occur, a slip-stacked arrangement is often favored to minimize steric hindrance and optimize electrostatic interactions between the electron-deficient pyrazine ring and an electron-rich aromatic partner.

In addition to π-stacking, other non-covalent interactions play a vital role in the molecular recognition of this compound. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor groups. The carboxylic acid moiety is also a key player, capable of forming strong hydrogen bonds through both its hydroxyl and carbonyl groups. These hydrogen bonds can lead to the formation of well-defined supramolecular synthons, which are recurring structural motifs in crystal engineering.

Applications in Crystal Engineering

The predictable and directional nature of the non-covalent interactions involving this compound makes it a valuable building block in the field of crystal engineering. sigmaaldrich.com Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties by controlling the assembly of molecular components in the solid state. The ability of this compound to form robust supramolecular synthons through hydrogen bonding and π-stacking allows for the rational design of crystal structures with specific topologies and functionalities.

A primary application in crystal engineering is the construction of metal-organic frameworks (MOFs) and coordination polymers. The pyrazine nitrogen atoms and the carboxylate group of this compound can coordinate to metal ions, forming extended networks. The geometry of the ligand, combined with the coordination preferences of the metal center, dictates the dimensionality and porosity of the resulting framework. The butanoic acid side chain can also influence the packing of these structures, potentially leading to the formation of porous materials with applications in gas storage, separation, and catalysis.

Moreover, the understanding of π-stacking and other non-covalent interactions allows for the design of co-crystals. By co-crystallizing this compound with other molecules (co-formers), it is possible to create new crystalline materials with modified properties, such as improved solubility, stability, or altered optical and electronic characteristics. The pyrazine ring's ability to participate in π-stacking and the carboxylic acid's hydrogen bonding capabilities are key to the formation of these multi-component crystalline solids. The systematic study of these interactions is fundamental to advancing the rational design of functional materials. sigmaaldrich.com

Advanced Analytical Methodologies for 2 Pyrazin 2 Yl Butanoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the isolation and quantitative analysis of "2-(Pyrazin-2-yl)butanoic acid". The choice of technique is contingent on the volatility of the analyte and the complexity of the sample matrix.

Due to the low volatility of carboxylic acids, direct analysis of "this compound" by gas chromatography is challenging. Therefore, a derivatization step is essential to convert the carboxylic acid group into a more volatile ester or silyl (B83357) derivative. researchgate.netgcms.czcolostate.edu This process not only enhances volatility but also improves chromatographic peak shape and sensitivity. gcms.cz

Common derivatization strategies for carboxylic acids like "this compound" include:

Esterification: This involves converting the carboxylic acid to an ester, typically a methyl ester, by reacting it with reagents such as diazomethane, or an alcohol in the presence of an acid catalyst. gcms.czcolostate.edu

Silylation: This is a widely used technique where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group. nih.govomicsonline.orgresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose. researchgate.net Silylated derivatives are generally more volatile and thermally stable, making them ideal for GC-MS analysis. gcms.czresearchgate.net